molecular formula C13H12N2O3S2 B12055031 d-Luciferin, ethyl ester CAS No. 135251-85-3

d-Luciferin, ethyl ester

Cat. No.: B12055031
CAS No.: 135251-85-3
M. Wt: 308.4 g/mol
InChI Key: GRKGOUVHSRHNDB-SECBINFHSA-N
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Description

d-Luciferin, ethyl ester: is a synthetic compound that serves as a membrane-permeable analog of the common firefly luciferase substrate, d-Luciferin. This compound is particularly notable for its ability to produce 30% higher light intensity compared to its parent compound, making it extremely useful for in vivo analysis of cloned luciferase activity in whole animal studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of d-Luciferin, ethyl ester typically involves the esterification of the carboxyl group of d-Luciferin. This process can be achieved by reacting d-Luciferin with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography to achieve a purity of over 97% .

Chemical Reactions Analysis

Types of Reactions: d-Luciferin, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of d-Luciferin, ethyl ester involves its hydrolysis by intracellular esterases to release d-Luciferin. The released d-Luciferin then undergoes an oxidation reaction catalyzed by the enzyme luciferase in the presence of molecular oxygen. This reaction produces oxyluciferin and emits light, which can be detected and quantified . The molecular targets and pathways involved include the luciferase enzyme and the ATP-dependent oxidative decarboxylation pathway .

Properties

CAS No.

135251-85-3

Molecular Formula

C13H12N2O3S2

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C13H12N2O3S2/c1-2-18-13(17)9-6-19-11(15-9)12-14-8-4-3-7(16)5-10(8)20-12/h3-5,9,16H,2,6H2,1H3/t9-/m1/s1

InChI Key

GRKGOUVHSRHNDB-SECBINFHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O

Canonical SMILES

CCOC(=O)C1CSC(=N1)C2=NC3=C(S2)C=C(C=C3)O

Origin of Product

United States

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